molecular formula C15H14N4O3 B7533643 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

Numéro de catalogue B7533643
Poids moléculaire: 298.30 g/mol
Clé InChI: FPRGMXUBEIMLRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression and play a critical role in cancer progression.

Mécanisme D'action

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the activity of BET proteins, which are involved in the regulation of gene expression by binding to acetylated histones. BET proteins play a critical role in cancer progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. By inhibiting the activity of BET proteins, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can disrupt the expression of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a selective and potent inhibitory effect on BET proteins, with minimal effects on other bromodomain-containing proteins. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its selectivity and potency for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer progression. However, one limitation of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its potential off-target effects on other bromodomain-containing proteins, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for the development of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the identification of biomarkers that can predict response to 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide could help to guide patient selection and improve clinical outcomes.

Méthodes De Synthèse

The synthesis of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide involves the reaction of 3-nitro-4-(pyridin-3-yl)benzoic acid with cyclopropylamine and subsequent coupling with benzoyl chloride. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In vivo studies have also shown that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can inhibit tumor growth and prolong survival in mouse models of cancer.

Propriétés

IUPAC Name

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-12-2-1-7-16-9-12)10-3-6-13(17-11-4-5-11)14(8-10)19(21)22/h1-3,6-9,11,17H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGMXUBEIMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.